

The Versatility of Adamantane-1-carbaldehyde in Medicinal Chemistry: Applications and Protocols

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Compound of Interest

Compound Name: Adamantane-1-carbaldehyde

Cat. No.: B057758

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Adamantane-1-carbaldehyde, a unique tricyclic aldehyde, has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, lipophilic adamantane cage imparts favorable physicochemical properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and a three-dimensional structure that can lead to improved binding affinity and selectivity for biological targets. These characteristics have made **adamantane-1-carbaldehyde** and its derivatives attractive scaffolds for the development of a wide range of therapeutic agents.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of **adamantane-1-carbaldehyde** in their work. It covers its application in the synthesis of antiviral (including anti-HIV), antidiabetic, and antimicrobial agents, supported by quantitative data, detailed experimental procedures, and visualizations of relevant biological pathways and experimental workflows.

Application Notes

The adamantane moiety is a well-established pharmacophore found in several approved drugs. [1] **Adamantane-1-carbaldehyde** serves as a key intermediate in the synthesis of diverse bioactive molecules, capitalizing on the advantageous properties of the adamantane scaffold.

Antiviral Applications: Targeting HIV and Influenza

Derivatives of **adamantane-1-carbaldehyde** have shown significant promise as antiviral agents. One notable application is in the synthesis of 2-adamantyl-substituted thiazolidin-4-ones, which have demonstrated potent anti-HIV activity.[2] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that binds to and inhibits the activity of reverse transcriptase, an essential enzyme for HIV replication. The adamantane group plays a crucial role in the antiviral potency of these molecules.

The general synthetic route to these compounds involves a one-pot, three-component reaction between **adamantane-1-carbaldehyde**, an appropriate amine, and a mercaptoacetic acid derivative. This straightforward synthesis allows for the generation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.

Antidiabetic Applications: The Case of Saxagliptin

Adamantane-1-carbaldehyde is a precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[2] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Saxagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes. The adamantane moiety in Saxagliptin contributes to its potent and selective inhibition of the DPP-4 enzyme.

Antimicrobial and Anticancer Potential

Beyond antiviral and antidiabetic applications, derivatives of **adamantane-1-carbaldehyde** have been investigated for their antimicrobial and anticancer activities. Various Schiff bases and other derivatives have shown activity against a range of bacterial and fungal strains.[3][4] Furthermore, certain adamantane-containing compounds have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[5]

Quantitative Data

The biological activity of derivatives synthesized from **adamantane-1-carbaldehyde** is summarized in the tables below, providing a clear comparison of their potency.

Compound Class	Specific Derivative	Target/Organism	Activity Type	Value	Reference
Anti-HIV	(+/-)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one	HIV-1	EC50	0.35 μ M	[6]
	(+)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one	HIV-1	EC50	0.178 μ M	[6]
	(-)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one	HIV-1	EC50	>10 μ M	[6]
	(+/-)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one	HIV-1 Reverse Transcriptase	Ki	12 μ M	[6]
Antiviral	Adamantane derivative	Vaccinia virus	IC50	0.133 - 0.515 μ M	[7]
Amantadine	Influenza A/H3N2	IC50	12.5 μ g/mL	[2]	

Rimantadine	Influenza A/H3N2	IC50	10.0 µg/mL	[2]	
Glycyl-rimantadine	Influenza A/H3N2	IC50	7.5 µg/mL	[2]	
Anticancer	Adamantane-linked isothiurea derivative 5	Hep-G2 (Hepatocellular carcinoma)	IC50	7.70 µM	[5]
Adamantane-linked isothiurea derivative 6	Hep-G2 (Hepatocellular carcinoma)	IC50	3.86 µM	[5]	
Antimicrobial	1-((2-chloro-3,4-dimethoxybenzylidene)aminoadamantane)	C. krusei, C. parapsilosis	MIC	32 µg/mL	[8]
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide	S. aureus	MIC	0.022 µg/mL	[4]	
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide	S. aureus	MIC	0.05 µg/mL	[4]	

Hydrazide of 1- adamantanec arboxylic acid	Gram- negative bacteria	MIC	125–500 µg/mL	[3]
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Compound	Cell Line	Activity Type	Value	Reference
Amantadine	MDCK	CC50	>100 µg/mL	[2]
Rimantadine	MDCK	CC50	>100 µg/mL	[2]
Glycyl- rimantadine	MDCK	CC50	>100 µg/mL	[2]
Adamantyltetraz- ole derivatives	Influenza A (H1N1) infected cells	CC50	4-46 µg/mL	[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(Adamantan-1-yl)-3-substituted-thiazolidin-4-ones

This protocol describes a general one-pot, three-component reaction for the synthesis of 2-adamantyl-substituted thiazolidin-4-ones.

Materials:

- Adamantane-1-carbaldehyde
- Substituted amine (e.g., 2-amino-4,6-dimethylpyridine)
- Thioglycolic acid
- Toluene
- Dean-Stark apparatus

- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add **adamantane-1-carbaldehyde** (1.0 eq), the substituted amine (1.0 eq), and thioglycolic acid (1.1 eq) in toluene.
- Reflux the reaction mixture for 8-12 hours, with azeotropic removal of water.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(adamantan-1-yl)-3-substituted-thiazolidin-4-one.
- Characterize the final product by spectroscopic methods (^1H NMR, ^{13}C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Anti-HIV Activity Assay (MTT Assay)

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication in cell culture using the MTT assay.

Materials:

- CEM cell line
- HIV-1 viral stock

- Test compounds (dissolved in DMSO)
- RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Lysis buffer (e.g., acidified isopropanol)
- 96-well microtiter plates
- CO₂ incubator
- Microplate reader

Procedure:

- Seed CEM cells into a 96-well plate at a density of 1×10^5 cells/mL in RPMI 1640 medium.
- Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known NNRTI) and a negative control (no compound).
- Infect the cells with a predetermined amount of HIV-1.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 6 days.
- After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- Add lysis buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell protection from the cytopathic effect of the virus and determine the EC₅₀ value from the dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of a compound on a cell line.

Materials:

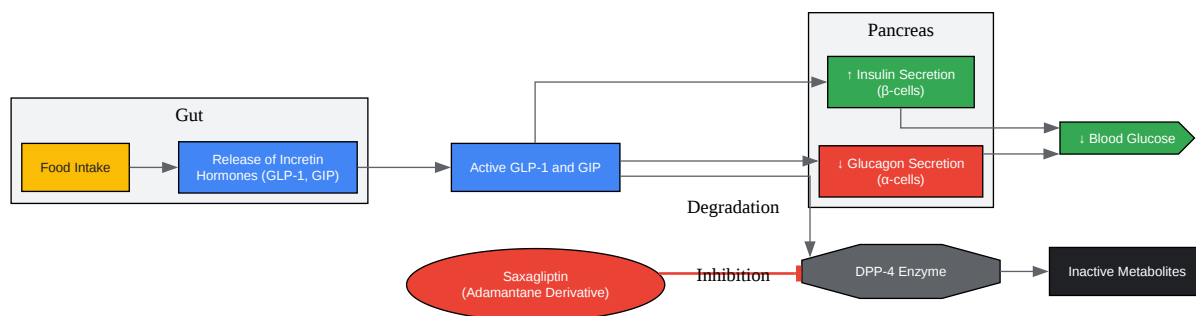
- MDCK (or other suitable) cell line
- Test compounds (dissolved in DMSO)
- DMEM medium supplemented with FBS and antibiotics
- MTT solution
- Lysis buffer
- 96-well microtiter plates
- CO₂ incubator
- Microplate reader

Procedure:

- Seed MDCK cells into a 96-well plate and allow them to adhere overnight.
- Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
- Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Add lysis buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
- Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.[\[2\]](#)

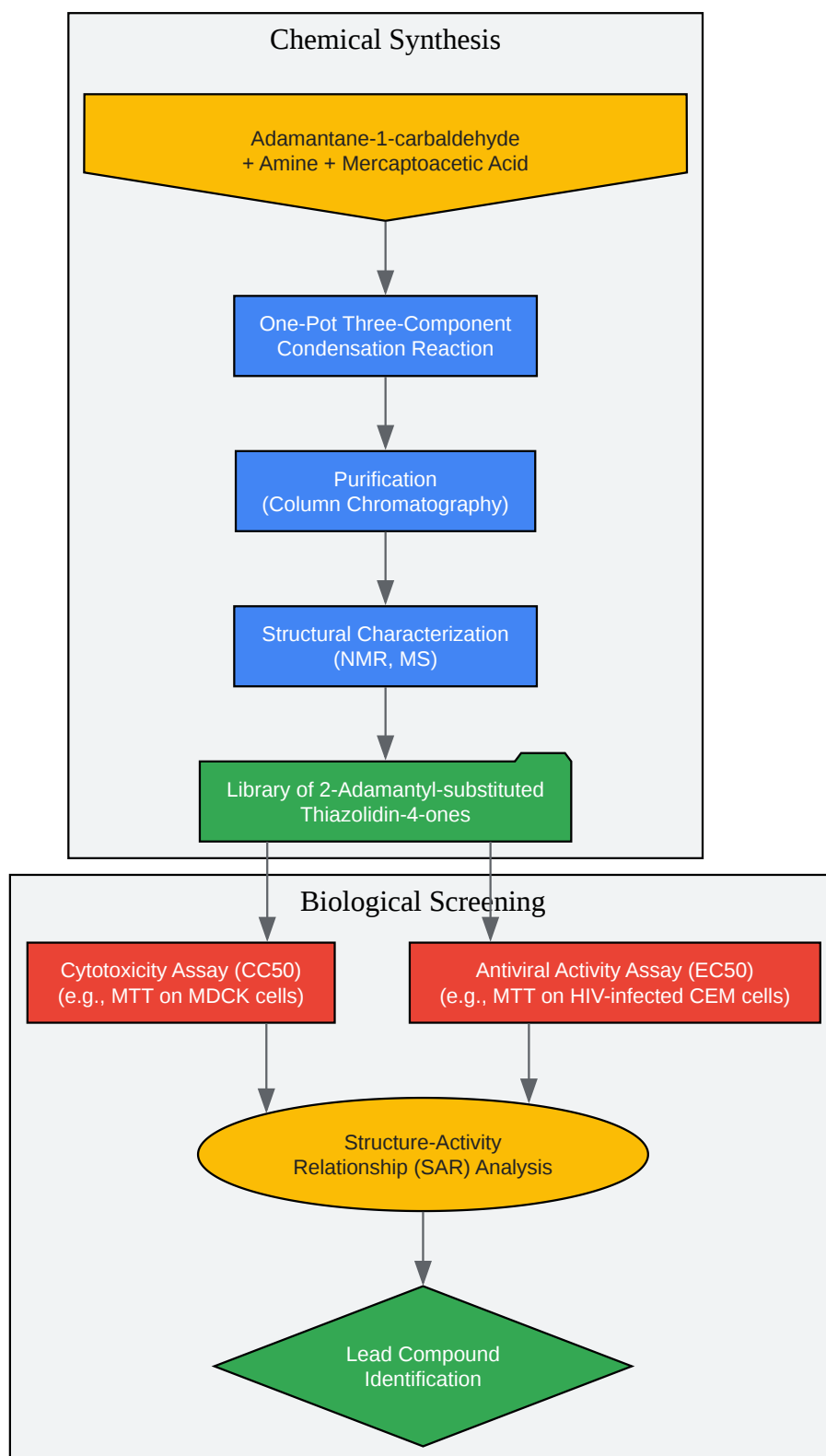
Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the medicinal chemistry of **adamantane-1-carbaldehyde**.



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DPP-4 Inhibition by Saxagliptin



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